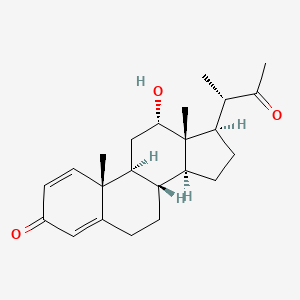![molecular formula C23H23N3O3 B1263891 (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-3844 is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Stereochemistry
A study by Nisar et al. (2010) detailed the stereochemistry and complete NMR spectroscopic data of similar cyclopeptide alkaloids, providing insights into their structural intricacies and potential for diverse applications in scientific research, including pharmacology and synthetic chemistry Nisar et al., 2010.
Reactivity and Stability Studies
Benati et al. (1991) explored the thermal reactivity of triazolines, which could inform the stability and reactivity of the compound under different temperature and solvent conditions, relevant for both synthetic and analytical chemistry Benati et al., 1991.
Methyl Rearrangement Research
Research by Handelsman-Benory et al. (2000) on methyl rearrangement in triazines provides insights into similar processes that could occur in the specified compound, relevant for understanding its behavior under various conditions and its potential applications Handelsman-Benory et al., 2000.
Synthetic Applications
The work by Bull and Bischofberger (1983) on the synthesis of related steroid compounds sheds light on synthetic methodologies that could be adapted for the synthesis of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, particularly in the context of pharmaceutical research Bull & Bischofberger, 1983.
Chiral Separation and Modeling
Ali et al. (2020) conducted chiral resolution studies on compounds with similar structures, which could be pertinent for resolving stereoisomers of the compound , a key aspect in the development of enantiomerically pure pharmaceuticals Ali et al., 2020.
Stereochemical Analysis and NMR Studies
Mikhal’chuk et al. (2007) explored the stereochemistry of similar compounds, which can be critical in understanding the physical and chemical properties of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione for applications in material science and drug design Mikhal’chuk et al., 2007.
Conformational Analysis
Wang et al. (2011) conducted a study on a compound with similar features, providing valuable information on the conformational aspects, which is crucial for understanding the compound’s interactions in biological systems and potential pharmaceutical applications Wang et al., 2011.
Eigenschaften
Produktname |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molekularformel |
C23H23N3O3 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-16(15-9-5-6-10-17(15)24-20)12-18-21(27)25(22(28)26(18)23)13-14-8-4-7-11-19(14)29-3/h4-11,18,24H,12-13H2,1-3H3/t18-/m1/s1 |
InChI-Schlüssel |
WHJOFSJBUCQZAT-GOSISDBHSA-N |
Isomerische SMILES |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Kanonische SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
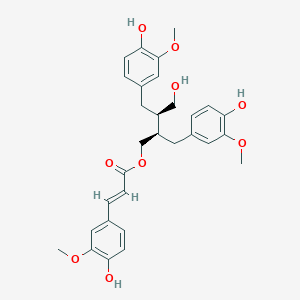

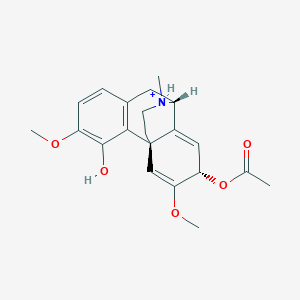

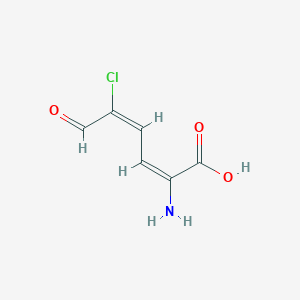
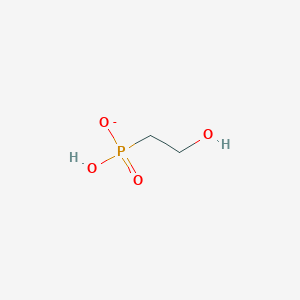
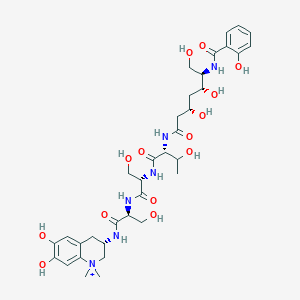
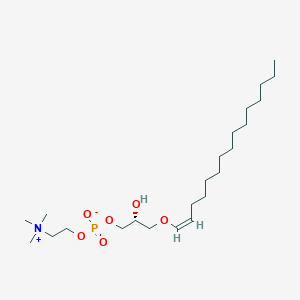

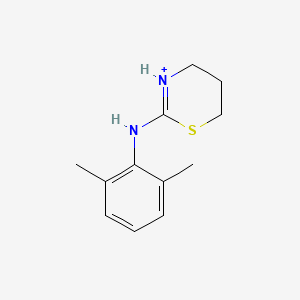
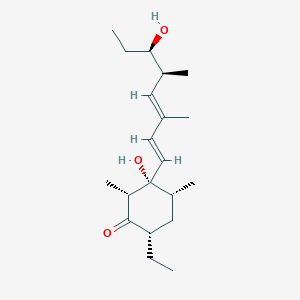
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
